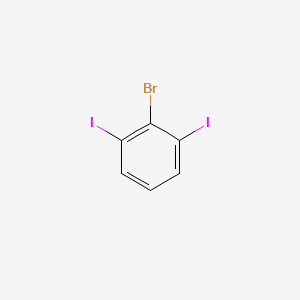

2-Bromo-1,3-diiodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrI2 |

|---|---|

Molecular Weight |

408.80 g/mol |

IUPAC Name |

2-bromo-1,3-diiodobenzene |

InChI |

InChI=1S/C6H3BrI2/c7-6-4(8)2-1-3-5(6)9/h1-3H |

InChI Key |

GKODZJGUKYFQSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)I |

Origin of Product |

United States |

Contextualization of Polysubstituted Haloarenes in Advanced Organic Synthesis

Polysubstituted haloarenes are aromatic compounds containing multiple halogen substituents. wikipedia.org These compounds are of significant interest in advanced organic synthesis due to their role as versatile building blocks. nih.gov They serve as precursors for a wide array of complex molecules used in pharmaceuticals, agrochemicals, and materials science. nih.gov The presence of multiple halogen atoms on an aromatic ring allows for sequential and site-selective functionalization, providing a powerful tool for constructing highly substituted aromatic systems. nih.gov The ability to introduce various substituents at specific positions on the aromatic core is crucial for fine-tuning the electronic and steric properties of the target molecules, ultimately influencing their biological activity or material properties.

The synthesis of polysubstituted haloarenes can be achieved through various methods, including the direct halogenation of aromatic compounds and the transformation of other functional groups, such as amino groups, into halogens. nih.govcdnsciencepub.com For instance, aminoarenes can be converted to their corresponding haloarenes in a one-pot procedure. cdnsciencepub.com The development of efficient synthetic routes to these compounds is an active area of research, as their availability is often a limiting factor in the synthesis of more complex molecules. acs.org

Strategic Significance of Differential Halogen Reactivity in Aryl Systems

A key feature of polysubstituted haloarenes that makes them particularly valuable in organic synthesis is the differential reactivity of the various halogen substituents. nih.gov The reactivity of an aryl halide in common cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions, is highly dependent on the nature of the halogen. researchgate.netuni-muenchen.dersc.org Generally, the reactivity follows the trend I > Br > Cl > F. nih.gov This difference in reactivity allows for the selective reaction of one halogen over another, a strategy known as chemoselective or site-selective cross-coupling. nih.gov

This differential reactivity is a powerful tool for synthetic chemists, enabling the stepwise introduction of different functional groups onto the same aromatic ring. For example, in a molecule containing both an iodine and a bromine atom, the more reactive iodine can be selectively coupled with a boronic acid in a Suzuki reaction, leaving the bromine atom intact for a subsequent transformation. researchgate.net This orthogonal reactivity is crucial for the efficient and controlled synthesis of complex, unsymmetrically substituted aromatic compounds. The ability to predict and control the site of reaction is guided by factors such as carbon-halogen bond dissociation energies and the electronic and steric environment of the halogen atoms. nih.gov

Overview of Research Trajectories for 2 Bromo 1,3 Diiodobenzene

Regioselective Halogenation and Functional Group Interconversion Strategies

The precise installation of multiple different halogen atoms onto a benzene (B151609) ring presents a significant synthetic challenge due to issues of regioselectivity. Various strategies have been developed to overcome these hurdles, primarily involving either the direct, controlled halogenation of aromatic precursors or the transformation of pre-existing functional groups.

Direct halogenation of an unsubstituted or monosubstituted benzene ring to achieve a specific 1,2,3-trisubstituted pattern like that of this compound is exceptionally challenging. The directing effects of the halogen substituents (ortho-, para-directing) and their deactivating nature complicate the selective introduction of subsequent halogens at specific positions. While methods for regioselective halogenation of arenes exist, such as those using carborane-based Lewis base catalysts for electron-deficient arenes, achieving the 2-bromo-1,3-diiodo substitution pattern via a one-pot direct halogenation of benzene or bromobenzene (B47551) remains an inefficient and low-yielding approach due to the formation of multiple isomers. chemrxiv.orggoogle.com

The direct iodination of aromatic compounds is often limited by the low electrophilicity of molecular iodine and the reversibility of the reaction. ijcce.ac.ir More forceful conditions, such as using iodine in the presence of strong oxidizing acids, can lead to iodination but often lack regiocontrol, especially on highly substituted rings. google.com Therefore, direct halogenation is generally not the preferred method for the unambiguous synthesis of this compound.

A more reliable and widely employed strategy for the regioselective synthesis of polyhalogenated arenes involves the diazotization of an aromatic amine, followed by a Sandmeyer-type reaction to introduce a halogen. google.comlumenlearning.com This pathway offers precise control over the position of the incoming halogen. For the synthesis of this compound or its isomers, a plausible route would start with a suitably substituted aniline. For instance, the synthesis of 1-bromo-2,3-diiodobenzene has been achieved from 2-bromo-6-aminobenzoic acid through a sequence of iodination and diazotization. publish.csiro.au

The general process involves converting an arylamine to a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions, followed by treatment with an iodide source (e.g., potassium iodide or sodium iodide). ijcce.ac.irlumenlearning.comrsc.orgacs.org Various protocols have been developed to optimize this transformation, including the use of ionic liquids or polymer-supported reagents to improve yields and simplify procedures. ijcce.ac.irrsc.org

| Reagent System | Substrate Scope | Conditions | Key Advantages | Citation(s) |

| NaNO₂ / p-TsOH / NaI | Wide range of aryl amines | 10°C to room temperature | One-pot, operationally simple, suppresses phenol (B47542) formation. | rsc.org |

| NaNO₂ / [H-NMP]HSO₄ / NaI | Aromatic amines | Room temperature, grinding | Mild, strong acid-free, short reaction times. | ijcce.ac.ir |

| NaNO₂ / HCl / KI | General anilines | 0-5 °C | Classical, well-established method. | lumenlearning.com |

| isoamylnitrite / diiodomethane | 2-amino-6-bromopyridine | 40 °C to room temperature | Useful for specific heterocyclic amines. | mdpi.com |

These methods underscore the versatility of the diazotization-iodination sequence, which remains a cornerstone for the regiocontrolled synthesis of iodoarenes from readily available amino precursors.

Metal-Halogen Exchange Reactions for Precisely Controlled Functionalization

Once synthesized, this compound becomes a powerful tool for further molecular elaboration, primarily through metal-halogen exchange reactions. This process allows for the creation of a nucleophilic carbon center on the aromatic ring, which can then react with a wide array of electrophiles.

Organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), and Grignard reagents are commonly used to effect metal-halogen exchange. libretexts.orglibretexts.org The reaction involves the replacement of a halogen atom with a lithium or magnesium-halide group, respectively, transforming the electrophilic aryl halide into a potent nucleophile. libretexts.orgacs.org

The formation of these organometallic intermediates must be conducted under anhydrous conditions, typically in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and often at low temperatures to prevent side reactions. libretexts.orgarkat-usa.org The resulting aryllithium or aryl-Grignard species can then be used in a host of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, they can be reacted with aldehydes, ketones, carbon dioxide, or used in transition-metal-catalyzed cross-coupling reactions. libretexts.orgchemguide.co.uk

Directed ortho metalation (DoM) is another powerful technique involving organolithium reagents, where a directing group on the aromatic ring guides deprotonation to the adjacent ortho position. arkat-usa.orguwindsor.cawikipedia.org While not a halogen exchange, it represents a complementary strategy for functionalizing aromatic rings. In the context of this compound, however, the much faster metal-halogen exchange reaction is the dominant pathway.

A key feature of this compound is the differential reactivity of its halogen atoms. In metal-halogen exchange reactions with organolithium reagents, the rate of exchange follows the order I > Br > Cl. nih.govacs.orgacs.org This selectivity is attributed to the weaker carbon-iodine bond and the higher polarizability of iodine compared to bromine. quora.com

This predictable reactivity allows for the selective lithiation at one of the C-I positions while leaving the C-Br bond intact. For instance, treating 1-bromo-2-iodobenzene (B155775) with n-BuLi at low temperatures cleanly results in iodine-lithium exchange, generating a (2-bromophenyl)lithium intermediate that can be trapped by electrophiles. nih.govmdpi.com Similarly, in 1,2-dibromo-4-iodobenzene, lithiation occurs exclusively at the iodine-bearing carbon. This chemoselectivity is crucial for sequential functionalization. An initial reaction can be performed at the more reactive C-I bond, followed by a second, different transformation at the C-Br bond under more forcing conditions or using a different catalytic system.

This trend also holds for many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), where the C-I bond is generally more susceptible to oxidative addition than the C-Br bond. rsc.orgthieme-connect.comnih.gov

| Reaction Type | Reactivity Order (X) | Rationale | Citation(s) |

| Metal-Halogen Exchange (with R-Li) | I > Br > Cl > F | Decreasing C-X bond strength and increasing polarizability down the group. | nih.govacs.org |

| Grignard Reagent Formation (with Mg) | I > Br > Cl | Based on the ease of insertion of magnesium into the C-X bond. | libretexts.org |

| Pd-Catalyzed Cross-Coupling | I > Br > Cl | Ease of oxidative addition to the Pd(0) center. | rsc.orgnih.gov |

| Halogen Displacement (by more reactive halogen) | F < Cl < Br < I | Based on the relative oxidizing strength of the elemental halogens (F₂ > Cl₂ > Br₂ > I₂). A more reactive halogen displaces a less reactive one from its salt. savemyexams.comicandochemistry.comsavemyexams.com |

Utility of this compound as a Precursor in Complex Molecule Synthesis

The defined and sequential reactivity of its halogen atoms makes this compound an excellent precursor for synthesizing complex, highly substituted aromatic molecules. It acts as a scaffold upon which different functional groups can be built in a controlled, stepwise manner.

A prime example of its utility is in sequential, site-selective Sonogashira cross-coupling reactions. Research has shown that in polyiodo-bromobenzenes, the C-I bonds can be selectively coupled with terminal alkynes under palladium catalysis, leaving the C-Br bond available for subsequent transformations. For instance, in a related system, 1-bromo-2,3-diiodobenzene undergoes regioselective Sonogashira coupling exclusively at the less sterically hindered C-I position. rsc.org This allows for the synthesis of 1-bromo-2-iodo-3-alkynylbenzene derivatives. rsc.org These intermediates can then undergo further coupling at the remaining C-I and C-Br bonds to generate complex meta-terphenylacetylenes or other intricate structures. rsc.org

This stepwise approach, enabled by the distinct reactivities of the iodo and bromo substituents, provides a powerful strategy for the convergent synthesis of functionalized molecular wires, complex ligands for catalysis, and other advanced organic materials. sigmaaldrich.comuni-konstanz.de

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. The synthesis of complex PAHs often relies on the strategic formation of new rings onto a pre-existing aromatic scaffold. Halogenated arenes, such as this compound, serve as key precursors in these annulation reactions.

One notable application involves the generation of arynes, which are highly reactive intermediates. For instance, treatment of 1,2-diiodobenzene with appropriate reagents can lead to the formation of benzyne (B1209423), which can then undergo cycloaddition reactions to build larger polycyclic systems. scispace.com While direct examples using this compound are less common in readily available literature, the principles of using di- and polyhalogenated benzenes as aryne precursors are well-established. scispace.comresearchgate.net The differential reactivity of the C-I and C-Br bonds could potentially allow for sequential and controlled aryne formations.

Vicinally diiodinated PAHs are valuable intermediates for ring annulation. d-nb.info A general strategy for their synthesis involves a boron/iodine exchange from corresponding diborylated PAHs. d-nb.inforesearchgate.net This highlights the importance of halogenated precursors in accessing diverse PAH structures. The synthesis of PAHs can also be achieved through transition-metal-catalyzed cross-coupling reactions, where polyhalogenated arenes are crucial starting materials. mun.ca

A specific example, although not starting from this compound, illustrates the concept of using polyhalogenated benzenes. The synthesis of 1,2,3,4-tetraethylnaphthalene (B14258394) is achieved in high yield from 1,2-diiodobenzene and diethylacetylene using a nickel catalyst. scispace.com This demonstrates the utility of diiodo-substituted benzenes in constructing substituted naphthalenes, a core structure in many PAHs.

| Precursor | Reagents | Product | Yield | Reference |

| 1,2-Diiodobenzene, Diethylacetylene | Ni(dppe)Br₂, dppe, Zn | 1,2,3,4-Tetraethylnaphthalene | High | scispace.com |

This table showcases a representative synthesis of a PAH derivative from a diiodobenzene precursor.

Precursor to Boron-Containing Aromatic Heterocycles

The incorporation of boron into aromatic frameworks has led to the development of novel materials with unique electronic and photophysical properties. thieme-connect.demdpi.com this compound can serve as a starting point for the synthesis of various boron-containing heterocycles. The general strategy involves the conversion of the C-I or C-Br bonds to C-B bonds through metal-catalyzed borylation reactions.

While direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of related boron heterocycles from halogenated precursors is well-documented. For example, 1,3-diiodobenzene can be used to synthesize 3,5-bis(perfluorodecyl)phenylboronic acid. sigmaaldrich.com This transformation highlights the utility of diiodo-arenes in preparing functionalized boronic acids, which are key intermediates for boron-containing heterocycles.

The synthesis of 1,3,2-benzodiazaboroles, a class of boron-containing aromatic heterocycles, often starts from functionalized 1,2-phenylenediamines and various boron reagents. thieme-connect.de The functional groups on the phenylenediamine can be introduced using halogenated precursors. The development of methods using bench-stable starting materials has expanded the diversity of accessible 1,3,2-benzodiazaborole derivatives. thieme-connect.de

Furthermore, the synthesis of boron-doped PAHs can be achieved through electrophilic borylation of alkyne precursors. mdpi.com These precursors can be synthesized using cross-coupling reactions involving halogenated arenes. The unique reactivity of organoboron compounds makes them valuable for creating complex molecular structures. gu.se

| Precursor | Reagent | Product Type | Reference |

| 1,3-Diiodobenzene | Not specified | 3,5-bis(perfluorodecyl)phenylboronic acid | sigmaaldrich.com |

| Functionalized 1,2-phenylenediamine, (Hetero)aryltrifluoroborates | Boron trifluoride–ethylamine complex | 1,3,2-Benzodiazaborole derivatives | thieme-connect.de |

This table illustrates the use of diiodo-arenes and related strategies in the synthesis of precursors for boron-containing aromatic heterocycles.

Preparation of Functionalized Arenes and Biaryl Compounds

The selective functionalization of this compound at its three different halogenated positions is a powerful tool for constructing highly substituted arenes and biaryl compounds. The differential reactivity of the iodine and bromine atoms allows for sequential cross-coupling reactions. Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization.

For instance, Sonogashira cross-coupling reactions of 1,2,3-triiodobenzene (B3054506) derivatives have been shown to proceed with high regioselectivity, primarily at the less sterically hindered iodine position. rsc.org This principle can be extended to this compound, where the two iodine atoms would be the primary sites for initial coupling reactions. A study on the synthesis of 1-bromo-2-iodo-3-((4-methoxyphenyl)ethynyl)benzene from a related bromo-diiodo-benzene derivative showcases the feasibility of such selective couplings. rsc.org

Furthermore, polyfunctional arylmagnesium reagents can be prepared from polyhalo derivatives and subsequently used in Negishi cross-coupling reactions to furnish functionalized biaryl products. researchgate.net The synthesis of tri- and tetrasubstituted ortho-bromobiaryls has been achieved through aryne cross-coupling reactions starting from functionalized 1,2-dibromobenzenes, demonstrating the utility of polyhalogenated benzenes in constructing complex biaryl systems. researchgate.net

Transition-metal-free methods for the synthesis of biaryl compounds based on arynes have also been developed. researchgate.net These methods often utilize aryl halides as aryne precursors. The ability to perform sequential and chemoselective organometallic reactions on polyhalo derivatives provides access to a wide range of functionalized 1,2-dibromobenzenes, which are key intermediates for various substituted aromatic compounds. researchgate.net

| Starting Material | Reaction Type | Product Type | Key Feature | Reference |

| 1-Bromo-2,3-diiodobenzene derivative | Sonogashira Coupling | 1-Bromo-2-iodo-3-alkynylbenzene | Selective coupling at an iodine position | rsc.org |

| Polyhalo derivatives | Grignard formation, Negishi coupling | Functionalized biaryl compounds | Formation of polyfunctional arylmagnesium reagents | researchgate.net |

| Functionalized 1,2-dibromobenzenes | Aryne cross-coupling | Tri- and tetrasubstituted ortho-bromobiaryls | Aryl-aryl bond formation via aryne intermediates | researchgate.net |

This table summarizes methodologies for the preparation of functionalized arenes and biaryl compounds utilizing polyhalogenated benzene derivatives.

Fundamental Reaction Pathways in Polyhalogenated Benzene Chemistry

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution on this compound is challenging due to the electron-rich nature of the benzene ring, which repels nucleophiles. Such reactions typically require harsh conditions or activation of the aromatic ring by strongly electron-withdrawing groups, which are absent in this molecule. researchgate.net The direct displacement of a halide by a nucleophile is generally not a favored pathway.

However, in the context of transition-metal-mediated processes, nucleophilic attack can occur on a metal-coordinated arene. For instance, in a rhodium(III)-mediated reaction, a fluoroarene can undergo SNAr with carboxylic acids at moderate temperatures. researchgate.net This proceeds through an internal nucleophilic aromatic substitution (I-SNAr) mechanism, where the nucleophile coordinates to the metal before attacking the aromatic ring. researchgate.net While not directly studying this compound, this provides a potential pathway for its functionalization under similar catalytic conditions.

Some transformations, like the Ullmann condensation, which involves the copper-catalyzed reaction of aryl halides with nucleophiles like alcohols or amines, proceed through a mechanism that has characteristics of nucleophilic substitution. For example, diiodoarenes can react with diphenols in the presence of a copper/iron catalyst system to form macrocyclic aryl ethers. researchgate.net

Electrophilic Aromatic Substitution (EAS):

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the inductive electron-withdrawing effect of the halogen atoms. Halogens are ortho-, para-directing, but the positions ortho and para to the existing halogens are already substituted. Therefore, further electrophilic substitution on the ring is sterically hindered and electronically disfavored. docbrown.info

Radical reactions offer an alternative pathway for the functionalization of this compound. These processes often involve the formation of aryl radicals through the homolytic cleavage of a carbon-halogen bond. The relative bond dissociation energies (C-I < C-Br) suggest that the C-I bonds would be cleaved preferentially.

One prominent mechanism involving radical intermediates is the Single-Electron Transfer (SET) process. In this mechanism, an electron is transferred from a donor (like a metal catalyst in a low oxidation state or a photoredox catalyst) to the aryl halide. This forms a radical anion intermediate, which can then fragment to give an aryl radical and a halide anion. researchgate.net This aryl radical can then participate in various bond-forming reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of polyhalogenated compounds like this compound. The differential reactivity of the C-I and C-Br bonds allows for sequential and site-selective couplings.

Palladium catalysts are widely used for cross-coupling reactions involving aryl halides. thieme-connect.com The Suzuki-Miyaura coupling, which forms C-C bonds, and the Buchwald-Hartwig amination, which forms C-N bonds, are two of the most important examples. libretexts.orgwikipedia.org

The catalytic cycles for both Suzuki-Miyaura and Buchwald-Hartwig reactions share common fundamental steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). This is often the rate-determining step. nih.govlibretexts.orgwikipedia.org

Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

In the Suzuki-Miyaura reaction, the organoboron reagent (Ar'-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the Ar' group to the palladium center, forming a diorganopalladium(II) complex (Ar-Pd-Ar'). libretexts.org

In the Buchwald-Hartwig amination , an amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex (Ar-Pd-NR₂). wikipedia.org

Reductive Elimination: The diorganopalladium(II) or palladium amido complex undergoes reductive elimination to form the coupled product (Ar-Ar' or Ar-NR₂) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org

A general representation of these catalytic cycles is shown below:

Table 1: Generalized Catalytic Cycles for Palladium-Catalyzed Cross-Coupling Reactions

| Step | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

|---|---|---|

| 1. Oxidative Addition | Pd(0) + Ar-X → Ar-Pd(II)-X | Pd(0) + Ar-X → Ar-Pd(II)-X |

| 2. Intermediate Formation | Ar-Pd(II)-X + Ar'B(OR)₂ + Base → Ar-Pd(II)-Ar' | Ar-Pd(II)-X + R₂NH + Base → Ar-Pd(II)-NR₂ |

| 3. Reductive Elimination | Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0) | Ar-Pd(II)-NR₂ → Ar-NR₂ + Pd(0) |

This is a simplified representation. The actual mechanism can be more complex, involving ligand association and dissociation steps.

Oxidative Addition: The rate of oxidative addition of aryl halides to Pd(0) complexes generally follows the trend of C-X bond strength: C-I > C-Br > C-Cl > C-F. nih.gov The weaker the carbon-halogen bond, the faster the oxidative addition. For this compound, the C-I bonds are significantly more reactive than the C-Br bond. This allows for selective cross-coupling at the iodo positions while leaving the bromo position intact. nih.govrsc.org This differential reactivity is crucial for the sequential functionalization of this molecule. For instance, in Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene, coupling occurs exclusively at the C-I bonds, with no reaction observed at bromo or chloro substituents. rsc.org Similarly, in couplings with dihalobenzenes, the reactivity difference between iodo and bromo groups allows for selective reactions. nih.gov

The selective reactivity of the different halogens in this compound is summarized in the following table:

Table 2: Relative Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling

| Halogen | Bond Strength (C-X) | Rate of Oxidative Addition | Typical Reaction Condition |

|---|---|---|---|

| Iodine | Weakest | Fastest | Mild conditions |

| Bromine | Intermediate | Intermediate | More forcing conditions than iodine |

| Chlorine | Strong | Slow | Harsh conditions, often requiring specialized ligands |

This predictable reactivity allows for a stepwise approach to synthesizing complex molecules from this compound, making it a valuable building block in organic synthesis.

Copper-Mediated Coupling Reactions (e.g., Ullmann Reaction)

The Ullmann reaction, a cornerstone of C-C bond formation, traditionally involves the copper-promoted coupling of aryl halides to form symmetric biaryls. organic-chemistry.org The classic transformation requires high temperatures and stoichiometric amounts of copper. organic-chemistry.orgnsf.gov Modern iterations of this reaction, however, have become truly catalytic through the use of various ligands, which allow the reactions to proceed under significantly milder conditions. scispace.com

The generally accepted mechanism for the classic Ullmann reaction posits that an active copper(I) species is the key catalytic player. organic-chemistry.org This species can be generated in situ from Cu(0) or Cu(II) precursors. beilstein-journals.org The catalytic cycle is often described as involving an oxidative addition of the aryl halide to the Cu(I) complex, which can form a Cu(III) intermediate. This is followed by a second equivalent of the aryl halide reacting, and a subsequent reductive elimination step releases the biaryl product and regenerates the active copper catalyst. organic-chemistry.org Some proposed mechanisms, however, suggest the reaction may proceed without a change in the copper oxidation state from Cu(I) through sigma bond metathesis or via a π-complexation of the aryl halide with the Cu(I) complex. scispace.comrug.nl

The reactivity of the aryl halide in Ullmann-type reactions typically follows the trend Ar-I > Ar-Br > Ar-Cl, which is consistent with a mechanism involving the cleavage of the carbon-halogen bond as a key step. scispace.com For a substrate such as this compound, the greater reactivity of the C-I bond compared to the C-Br bond allows for selective transformations.

The mechanism of the Ullmann reaction has been elucidated with remarkable detail through on-surface synthesis studies, particularly using low-temperature scanning tunneling microscopy (STM). nsf.govresearchgate.net These experiments, often conducted on coinage metal surfaces like Cu(111) and Ag(111), provide atomic-scale snapshots of the reaction pathway, revealing the formation of stable organometallic intermediates that are often not observable in bulk solution. nsf.govrsc.org

When aryl halides are deposited onto a heated copper surface, the first step is the cleavage of the carbon-halogen bond, generating surface-adsorbed aryl radicals and halogen atoms. researchgate.net Instead of directly coupling, these aryl radicals mobilize on the surface and react with copper adatoms—copper atoms extracted from the surface itself—to form a distinct organometallic intermediate. researchgate.netrsc.org Studies on various aryl halides have consistently shown an intermediate where two aryl radicals are coordinated to a single copper adatom (Aryl-Cu-Aryl). nsf.govresearchgate.net These organometallic species are often mobile and can self-assemble into highly ordered 2D arrays on the surface before the final coupling step occurs. nsf.gov

Further annealing provides the thermal energy required for the final C-C bond formation. This occurs via reductive elimination from the organometallic intermediate, yielding the final biaryl product and returning the copper atom to the surface. researchgate.net The progression from intact precursor molecules to organometallic intermediates and finally to the covalently coupled product can be directly visualized with STM. nsf.govresearchgate.net

The choice of substrate can influence the reaction pathway. While organometallic intermediates are commonly observed on copper and silver surfaces, reactions on gold surfaces may proceed through a more direct coupling of aryl radicals without the formation of stable organometallic intermediates. acs.org Specifically for 1,3-diiodobenzene on a Cu(111) surface, the formation of organometallic intermediates is a key step in its on-surface Ullmann coupling. rsc.org

Table 1: Stages of Surface-Assisted Ullmann Coupling on Cu(111)

| Stage | Description | Key Species | Typical Observation Method |

|---|---|---|---|

| 1. Adsorption | Precursor molecules (e.g., this compound) are deposited onto the Cu(111) surface at low temperatures. | Intact Aryl Halide | Scanning Tunneling Microscopy (STM) |

| 2. Dehalogenation | Upon gentle annealing, the C-I bonds cleave, creating surface-bound aryl radicals and adsorbed iodine atoms. | Aryl Radicals + Halogen Adatoms | STM, X-ray Photoelectron Spectroscopy (XPS) |

| 3. Intermediate Formation | Aryl radicals capture mobile Cu adatoms from the surface to form stable Aryl-Cu-Aryl organometallic complexes. | Organometallic Intermediate | STM |

| 4. C-C Coupling | Further annealing induces reductive elimination from the intermediate, forming the final biaryl product. | Biaryl Product + Cu Adatom | STM, XPS |

The evolution of the Ullmann reaction from a stoichiometric to a catalytic process is largely due to the introduction of ligands. scispace.com Ligands play a crucial role by stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle, thereby allowing reactions to occur at lower temperatures and with greater efficiency. alberts.edu.in The choice of ligand is critical and can dramatically influence the reaction's scope and success. scispace.com

A wide array of ligands has been developed for copper-catalyzed coupling reactions. Common classes include:

N-donor Ligands: Bidentate nitrogen-containing ligands such as 1,10-phenanthroline (B135089) and its derivatives, 1,2-diamines (e.g., ethylene (B1197577) glycol), and 2-aminopyridine (B139424) are highly effective. scispace.comacs.org They are believed to form stable chelate complexes with the copper center, promoting oxidative addition.

O-donor Ligands: Ligands like diols (e.g., ethylene glycol), diketones (e.g., dipivaloylmethane), and various phenols have been successfully employed. scispace.comacs.org Buchwald and coworkers found that the combination of CuI and ethylene glycol provides a simple and effective system for the coupling of aryl iodides. acs.org

Amino Acids: Simple amino acids, such as L-proline and N-methylglycine, have emerged as powerful, inexpensive, and environmentally benign ligands for copper-catalyzed arylations. researchgate.net

Oxalic Diamides: Recently, oxalic diamides have been identified as powerful ligands for the copper-catalyzed alkoxylation of challenging aryl bromides and chlorides. sci-hub.se

Systematic screening of ligands has shown that bidentate chelators with small "bite angles" are often superior, suggesting that the geometry of the copper complex is critical for its catalytic activity. scispace.com In some cases, such as the C-S coupling of aryl iodides with thiols, the reaction can proceed efficiently with a catalytic amount of a copper salt without any added ligand, although this is less common. uu.nl For a multifunctional substrate like this compound, the use of a suitable ligand is essential to control the selectivity of the coupling, favoring reaction at the more labile C-I positions while leaving the C-Br bond intact. acs.org

Table 2: Representative Ligands in Copper-Catalyzed Coupling Reactions

| Ligand Class | Example Ligand | Typical Substrate | Key Advantage |

|---|---|---|---|

| N,N-Bidentate | 1,10-Phenanthroline | Aryl Iodides, Aryl Bromides | High efficiency, widely used in C-N, C-O, and C-S coupling. beilstein-journals.orgscispace.com |

| N,O-Bidentate | 8-Hydroxyquinoline | Aryl Halides | Effective chelator, promotes coupling reactions. scispace.com |

| O,O-Bidentate | Ethylene Glycol / Diketones | Aryl Iodides | Enables mild reaction conditions, particularly for aminations. acs.org |

| Amino Acids | L-Proline | Aryl Iodides, Aryl Bromides | Inexpensive, effective for C-N and C-O bond formation. researchgate.net |

| Oxalic Diamides | N,N'-Diphenethyloxalamide | Aryl Bromides, Aryl Chlorides | Powerful for coupling challenging substrates, including secondary alcohols. sci-hub.se |

Organometallic Intermediates and Aryne Chemistry

Beyond Ullmann-type couplings, the halogen atoms of this compound serve as handles for generating other highly reactive species, most notably arynes. The formation of these intermediates often proceeds through organometallic precursors, where selective metal-halogen exchange dictates the subsequent elimination pathway.

Arynes are neutral, highly reactive intermediates derived from an aromatic ring by the formal removal of two substituents from adjacent carbon atoms, resulting in a strained "triple" bond within the ring. greyhoundchrom.com Due to their extreme reactivity, arynes are generated in situ and are immediately consumed by a trapping agent present in the reaction mixture. tcichemicals.com

A primary method for generating arynes from dihaloarenes involves treatment with strong organometallic bases like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA). greyhoundchrom.comtcichemicals.com For a precursor like this compound, the reaction pathway is dictated by the differential reactivity of the halogens. Halogen-metal exchange occurs preferentially at the more reactive carbon-iodine bond over the carbon-bromine bond.

The process typically unfolds as follows:

Halogen-Metal Exchange: An organolithium reagent (e.g., nBuLi) reacts with one of the C-I bonds to form an iodo-bromo-aryllithium intermediate.

Elimination: This organometallic intermediate is unstable and readily eliminates lithium iodide (LiI), generating a bromo-substituted benzyne.

Once formed, the highly electrophilic aryne is rapidly intercepted by a trapping agent. A classic and efficient method for trapping arynes is the [4+2] Diels-Alder cycloaddition with a diene, such as furan. lookchemmall.comwiley-vch.de This reaction provides a stable cycloadduct, confirming the transient existence of the aryne intermediate. researchgate.net Other methods for aryne generation exist, such as the fluoride-induced decomposition of 2-(trimethylsilyl)aryl triflates (Kobayashi precursors), which proceed under milder, non-basic conditions. greyhoundchrom.comnih.gov

When an unsymmetrically substituted aryne is generated, its reaction with a nucleophile or trapping agent can potentially lead to two different regioisomeric products. The outcome of the addition is not random but is governed by the electronic and steric properties of the substituent(s) on the aryne ring. wiley-vch.deresearchgate.net

For a bromo-substituted benzyne generated from this compound, the bromine atom exerts a significant directing influence. The addition of a nucleophile (Nu⁻) to this aryne will be directed by the inductive effect of the halogen. Generally, electron-withdrawing substituents, like bromine, direct the incoming nucleophile to the ortho position. This is because the substituent stabilizes a partial negative charge at the adjacent carbon in the transition state of the nucleophilic attack.

The regioselectivity can be exceptionally high. For instance, the addition of aryl Grignard reagents to aryne intermediates generated via a similar two-halogen precursor was found to be completely regiospecific, yielding only one of the possible terphenyl products. sci-hub.se The choice of the aryne precursor and the reaction conditions, including temperature, can also influence the regioselectivity of the cycloaddition or nucleophilic addition reaction. researchgate.net This controlled regioselectivity is a powerful tool in synthesis, allowing for the construction of complex, multi-substituted aromatic systems from simple halogenated precursors. wiley-vch.de

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 1,3 Diiodobenzene and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Bromo-1,3-diiodobenzene in solution. A suite of one- and two-dimensional experiments allows for the complete assignment of all proton and carbon signals, confirming the substitution pattern on the benzene (B151609) ring.

The ¹H NMR spectrum of this compound is expected to display a complex pattern for the three remaining aromatic protons. Due to their proximity and the influence of the three heavy halogen substituents, these protons would exhibit distinct chemical shifts and coupling patterns. The proton at the 5-position would likely appear as a triplet, coupled to the protons at the 4- and 6-positions. The protons at the 4- and 6-positions would, in turn, appear as doublets of doublets.

The ¹³C NMR spectrum provides complementary information, revealing six distinct signals corresponding to each carbon atom in the aromatic ring. The carbons directly bonded to the halogen atoms (C1, C2, and C3) are significantly influenced by the "heavy atom effect," which can cause unexpected shielding and shifts in their resonance frequencies stackexchange.com. The remaining protonated carbons (C4, C5, C6) appear in the typical aromatic region. The complete and unambiguous assignment of these signals often requires the use of more advanced NMR techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Experimental data for this specific compound is not widely published; these are predicted values based on analogous structures and substituent effects.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-I | - | ~90-100 |

| C2-Br | - | ~120-125 |

| C3-I | - | ~90-100 |

| C4-H | ~7.8-8.0 (dd) | ~130-135 |

| C5-H | ~7.1-7.3 (t) | ~128-132 |

| C6-H | ~7.8-8.0 (dd) | ~130-135 |

To overcome the complexities of the 1D spectra and confirm the molecular structure, a series of 2D NMR experiments are employed. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the signal for H5 to both H4 and H6, confirming their adjacent relationship on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons over a single bond. columbia.edu An HSQC spectrum would display cross-peaks definitively linking the H4 signal to the C4 signal, H5 to C5, and H6 to C6, allowing for the unambiguous assignment of the protonated carbons.

This compound can be functionalized to create organoboron compounds, such as boronic acids or boronate esters, which are valuable intermediates in synthetic chemistry. ¹¹B NMR spectroscopy is a key analytical technique for characterizing these derivatives. The chemical shift in a ¹¹B NMR spectrum is highly sensitive to the coordination number and electronic environment of the boron atom. sdsu.edu For a typical tricoordinate boronate ester derivative of this compound, a single, relatively broad resonance would be expected in the range of +20 to +30 ppm. The appearance of this signal confirms the successful installation of the boron moiety, and its specific chemical shift provides insight into the nature of the substituents on the boron atom. sdsu.edu

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, offering insights into bond lengths, bond angles, and the intermolecular forces that dictate the crystal packing.

Single-crystal X-ray diffraction (SCXRD) analysis of a closely related isomer, 1,3-dibromo-2-iodo-benzene, provides a clear model for the structural features of polyhalogenated benzenes. researchgate.net The analysis reveals a monoclinic crystal system with the space group P2₁/n. The presence of multiple large halogen substituents on the benzene ring induces minor distortions in the bond angles from the ideal 120° of a perfect hexagon. researchgate.net For instance, the angles adjacent to the bulky substituents are often enlarged, while others are compressed to accommodate the steric strain. researchgate.net

Table 2: Selected Crystallographic Data for the Isomer 1,3-Dibromo-2-iodo-benzene

| Parameter | Value |

| Chemical Formula | C₆H₃Br₂I |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.136(2) |

| b (Å) | 8.784(2) |

| c (Å) | 12.650(3) |

| β (°) | 99.41(3) |

| Volume (ų) | 892.2(4) |

| Z | 4 |

| C-I Bond Length (Å) | 2.095(4) |

| C-Br Bond Lengths (Å) | 1.890(4), 1.891(4) |

Data sourced from a study on the isomer 1,3-dibromo-2-iodo-benzene. researchgate.net

The crystal packing of this compound and its analogues is heavily influenced by a network of non-covalent intermolecular interactions, with halogen bonding playing a pivotal role. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. rsc.org

In the crystal structure of the isomer 1,3-dibromo-2-iodo-benzene, several distinct intermolecular halogen contacts are observed. These include mixed I···Br interactions as well as I···I contacts. researchgate.net Specifically, intramolecular I···Br contacts are measured at 3.488 Å and 3.465 Å, while intermolecular contacts include an I···Br distance of 3.798 Å and I···I distances of 3.969 Å and 4.075 Å. researchgate.net The distances of these interactions are shorter than the sum of the van der Waals radii of the respective atoms, confirming their nature as stabilizing halogen bonds. These interactions link the molecules into a complex three-dimensional supramolecular network, demonstrating the power of halogen bonding in crystal engineering. nih.govnih.gov

Electron Microscopy and Surface Science Techniques

The advanced characterization of this compound and its adducts, particularly in the context of on-surface synthesis and electronic properties, necessitates the use of sophisticated electron microscopy and surface science techniques. Scanning Tunneling Microscopy (STM) provides unparalleled real-space imaging of molecular arrangements and reactions on conductive surfaces. In concert, X-ray Photoelectron Spectroscopy (XPS) and Electron Energy-Loss Spectroscopy (EELS) offer powerful tools for probing the elemental composition and electronic structure of the material.

Scanning Tunneling Microscopy (STM) for On-Surface Reaction Studies

Scanning Tunneling Microscopy is a powerful technique for visualizing molecules and their transformations on conductive substrates at the atomic scale. While direct STM studies on this compound are not extensively documented in the current body of scientific literature, the behavior of analogous halogenated aromatic compounds provides a strong basis for predicting its on-surface reactivity.

On-surface synthesis typically involves the deposition of precursor molecules onto a catalytically active surface, such as gold (Au) or silver (Ag), followed by thermal annealing. This process can induce dehalogenation and subsequent polymerization or cyclization reactions. For this compound, the presence of both bromine and iodine atoms offers a pathway for selective bond cleavage. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, suggesting that iodine atoms would dissociate at a lower temperature.

This selective dehalogenation could be exploited to control the formation of specific on-surface structures. For instance, initial mild annealing could lead to the formation of organometallic intermediates through the interaction of the de-iodinated carbon centers with the metal substrate. Subsequent higher-temperature annealing would then cleave the C-Br bonds, potentially leading to the formation of polymeric chains or more complex two-dimensional networks. STM would be instrumental in visualizing each stage of this process, from the initial adsorption geometry of the precursor molecules to the structure of the final products.

The expected STM observations for on-surface reactions of this compound are summarized in the table below, based on studies of similar halogenated precursors.

| Stage of On-Surface Reaction | Expected STM Observations |

| Initial Deposition (Room Temperature) | Individual this compound molecules adsorbed on the surface, potentially forming self-assembled monolayers. The distinct halogen atoms might be distinguishable by their apparent height in high-resolution images. |

| Mild Annealing (Selective C-I Cleavage) | Formation of organometallic intermediates where the molecule is bonded to the surface at the sites of iodine dissociation. The bromine atoms would likely remain intact. |

| Higher Temperature Annealing (C-Br Cleavage and Polymerization) | Formation of covalently bonded polymeric chains or networks. The periodicity and structure of these products would depend on the reaction conditions and the substrate used. |

It is important to note that the specific reaction pathways and resulting structures would be highly dependent on the choice of substrate, the deposition rate, and the annealing temperatures. STM allows for the direct observation of these phenomena, providing critical insights into the mechanisms of on-surface synthesis.

X-ray Photoelectron Spectroscopy (XPS) and Electron Energy-Loss Spectroscopy (EELS) for Electronic Structure

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would be expected to show core-level spectra corresponding to carbon (C 1s), bromine (Br 3d), and iodine (I 3d).

The binding energies of these core levels can provide information about the chemical environment of the atoms. For instance, the C 1s spectrum would likely show multiple components corresponding to carbon atoms bonded to hydrogen, other carbon atoms, bromine, and iodine. The binding energies of the Br 3d and I 3d peaks would be characteristic of organobromine and organoiodine compounds, respectively.

During on-surface reactions, XPS can be used to monitor the dehalogenation process. A decrease in the intensity of the I 3d and Br 3d signals with increasing annealing temperature would indicate the cleavage of the C-I and C-Br bonds.

A hypothetical summary of expected XPS binding energies for this compound is presented in the table below. These are approximate values based on typical binding energies for similar compounds.

| Element | Core Level | Expected Binding Energy (eV) |

| Carbon | C 1s | ~285 (C-C, C-H), higher binding energy for C-Br and C-I |

| Bromine | Br 3d | ~70 |

| Iodine | I 3d | ~620 |

Electron Energy-Loss Spectroscopy (EELS)

EELS is a technique that measures the energy distribution of electrons that have interacted with a sample. It can provide information about electronic excitations, such as plasmons and interband transitions, as well as elemental composition through the analysis of core-loss edges.

In the low-loss region (below 50 eV), the EELS spectrum of this compound would be expected to show features related to π-π* transitions in the benzene ring. The positions and intensities of these peaks are sensitive to the electronic structure of the molecule.

In the high-loss region, core-loss edges for carbon (K-edge at ~284 eV), bromine (L-edges starting around 1550 eV), and iodine (M-edges starting around 620 eV) would be present. The fine structure of these edges can provide information about the local chemical environment and bonding of the atoms.

Similar to XPS, EELS can be used to monitor on-surface reactions. Changes in the low-loss spectrum would reflect alterations in the electronic structure upon polymerization or interaction with the substrate. The disappearance of the halogen core-loss edges would confirm dehalogenation.

Computational and Theoretical Chemistry Studies on 2 Bromo 1,3 Diiodobenzene

Quantum Chemical Investigations of Electronic Structure and Reactivity

There are no available published studies that utilize Density Functional Theory (DFT) to specifically investigate the ground state geometries and energetics of 2-bromo-1,3-diiodobenzene.

No research could be found that applies ab initio molecular orbital theory to determine the excited states and photophysical properties of this compound.

Mechanistic Pathway Elucidation through Computational Modeling

There is a lack of published computational studies performing transition state searches or Intrinsic Reaction Coordinate (IRC) analysis for reactions directly involving this compound.

No studies detailing the computation of free energy profiles for catalytic cycles in which this compound is a reactant or intermediate are available.

Theoretical Studies of Molecular Dynamics and Intermolecular Interactions

Dedicated theoretical studies on the molecular dynamics and specific intermolecular interactions of this compound have not been found in the surveyed scientific literature.

Spin-Orbit Coupling (SOC) Effects in Heavy Atom Systems

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around a nucleus. In systems containing heavy atoms like iodine and bromine, SOC becomes a significant factor influencing molecular properties and dynamics. The magnitude of the SOC effect increases sharply with the atomic number of the atoms involved. For molecules like this compound, which contains two heavy iodine atoms and one bromine atom, SOC is crucial for accurately describing the electronic structure and photophysical processes.

Research into the photodissociation dynamics of simpler halobenzenes, such as bromobenzene (B47551), has shown that spin-orbit interactions mediate the mechanism of predissociation. researchgate.net For instance, the excitation of a bromobenzene molecule with a UV laser pulse can lead to the dissociation of the bromine atom, a process facilitated by the spin-orbit interaction between a bound electronic state and a dissociative one. researchgate.net The lifetime of the intermediate bound state in haloarenes increases as the mass of the halogen atom decreases, which is a characteristic of a predissociation mechanism governed by spin-orbit coupling. researchgate.net

In the context of a three-band Hubbard model, a theoretical framework used to study electronic correlations, spin-orbit coupling has been shown to enhance these correlations by reducing orbital degeneracy. aps.org While specific computational studies on the SOC effects in this compound are not detailed in the provided results, the principles derived from related systems are directly applicable. The presence of multiple heavy halogens would be expected to create a complex manifold of electronic states with significant mixing between singlet and triplet characters. This mixing profoundly impacts photochemical reactivity, facilitating intersystem crossing and influencing the lifetimes of excited states.

Nuclear Quadrupole Coupling (NQC) and Laser-Induced Molecular Alignment

The interaction between the nuclear quadrupole moment of a nucleus and the local electric field gradient, known as nuclear quadrupole coupling (NQC), provides a sensitive probe of the electronic environment within a molecule. In molecules containing nuclei with a spin quantum number I > 1/2, such as the bromine and iodine isotopes in this compound, NQC can significantly influence their rotational dynamics, particularly during laser-induced alignment. aip.orgbohrium.com

Computational studies have explored the effect of NQC on the field-free impulsive alignment of various asymmetric-top molecules, including iodobenzene, 1,2-diiodobenzene (B1346971), and 1,3-diiodobenzene (B1666199). aip.orgbohrium.com These studies demonstrate that the hyperfine splittings caused by NQC, when compared to the rotational-energy splittings, play a critical role in the spin-rotational dynamics that occur after the molecule is exposed to a short laser pulse. aip.orgbohrium.com

The key findings from these theoretical investigations can be summarized as follows:

The influence of NQC on the rotational dynamics is non-trivial and depends on the intensity of the laser field. aip.org

The impact of quadrupole coupling on the alignment dynamics tends to decrease when highly excited rotational states are involved in the process. aip.orgbohrium.com

For a molecule like 1,3-diiodobenzene, which is structurally analogous to this compound, computational models predict the temporal evolution of its post-pulse alignment. These models compare the dynamics when NQC is included versus when it is neglected (a rigid-rotor calculation). The results for 1,3-diiodobenzene show discernible differences in the alignment dynamics when nuclear quadrupole effects are accounted for, particularly at low rotational temperatures. aip.org

| Factor | Influence on Alignment Dynamics | Relevant Molecules Studied |

|---|---|---|

| Laser Intensity | The magnitude of NQC effects shows a non-trivial dependence on the laser field's intensity. aip.org | Iodobenzene, Diiodobenzene Isomers aip.org |

| Rotational State Excitation | The impact of NQC decreases as the dynamics are dominated by more highly excited rotational states. aip.orgbohrium.com | Iodobenzene, Diiodobenzene Isomers aip.orgbohrium.com |

| Molecular Structure | The number and position of quadrupolar nuclei, along with molecular symmetry, are crucial. aip.org | 1,2-diiodobenzene, 1,3-diiodobenzene aip.org |

| Rotational Temperature | Effects are more pronounced at low rotational temperatures (e.g., 0 K). aip.org | Iodobenzene, Diiodobenzene Isomers aip.org |

Non-Covalent Interactions (e.g., Halogen Bonding) in Molecular Adducts

Non-covalent interactions are fundamental to supramolecular chemistry and crystal engineering. Halogen bonding is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a Lewis base. mdpi.comnih.gov The σ-hole is a region of positive electrostatic potential located on the halogen atom opposite to the covalent bond. mdpi.com In this compound, both the iodine and bromine atoms can act as halogen bond donors.

Computational and structural studies on related molecules, such as 1,3-diiodo-5-nitrobenzene (B1340216) and 1,3-dibromo-2-iodo-5-nitrobenzene, provide valuable insights into the types of interactions this compound might form. researchgate.netnih.gov

Halogen Bond Donors : Density functional theory (DFT) and other computational methods are used to analyze various aryl halogen-bond donors. pdx.edu These studies show that trends in halogen bond length can be correlated with the van der Waals radii of the halogen atoms. pdx.edu For a series of neutral monovalent halogen-bond donors, the interactions are typically non-covalent. pdx.edu

Anomalous Interactions : In some mixed halogen derivatives, uncommon polarization in halogen bonds can occur. For instance, in the crystal structure of 1,3-dibromo-2-iodo-5-nitrobenzene, intermolecular polarized halogen bonds with a Brδ+⋯Iδ- character have been observed. nih.gov This is noteworthy because the more electronegative bromine atom acts as the charge donor and the less electronegative iodine acts as the acceptor. nih.gov

Interaction Types : Halogenated benzenes can form various types of halogen bonds. Type-II interactions, where one C–X bond angle is close to 180° and the other is near 90°, are common. nih.gov This geometry leads to a polarized halogen bond (e.g., Xδ+⋯Xδ-).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-bromo-1,3-diiodobenzene, and what catalysts are typically employed?

- Answer : The compound is synthesized via halogenation of benzene derivatives or through sequential substitution reactions. A common method involves reacting 1,3-diiodobenzene with brominating agents (e.g., NBS or Br₂ under controlled conditions). Catalytic systems like copper(I) iodide and cesium carbonate are often used to facilitate coupling reactions, as demonstrated in the synthesis of selenaborin emitters . For intermediates, lithiation followed by tandem bora-Friedel-Crafts reactions can achieve regioselective functionalization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Answer : Structural validation relies on:

- ¹H/¹³C NMR : To identify proton environments and carbon hybridization (e.g., aromatic C-I/Br signals appear downfield) .

- Mass spectrometry (MS) : For molecular ion ([M⁺]) and isotopic pattern confirmation (distinct for Br/I) .

- Single-crystal X-ray diffraction : Resolves bond lengths and halogen positioning, critical for regiochemistry validation .

Q. How does the solubility profile of this compound influence reaction design?

- Answer : The compound is sparingly soluble in polar solvents (e.g., H₂O) but dissolves in acetonitrile, DMSO, or chlorinated solvents. This necessitates solvent selection based on reaction type (e.g., acetonitrile for SNAr reactions) and purification via recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. What strategies mitigate competing substitution pathways during functionalization of this compound?

- Answer : Competing bromine/iodine substitution can be controlled by:

- Temperature modulation : Lower temperatures favor iodine substitution due to weaker C-I bonds.

- Catalyst tuning : Copper(I) iodide selectively activates C-I bonds for cross-coupling, leaving C-Br intact .

- Protecting groups : Temporarily block reactive sites (e.g., silylation) to direct functionalization .

Q. How can ambiguities in ¹³C NMR spectra of halogenated aromatics like this compound be resolved?

- Answer : Ambiguities arise from overlapping signals or quadrupolar broadening (for I). Strategies include:

- DEPT/HSQC NMR : Differentiates CH₃/CH₂/CH groups and correlates C-H environments.

- Isotopic labeling : Substituting ¹²C with ¹³C in specific positions simplifies signal assignment .

- Computational modeling : DFT calculations predict chemical shifts, aiding spectral interpretation .

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

- Answer : Key precautions include:

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation/hydrolysis.

- PPE : Acid-resistant gloves and goggles to avoid skin/eye contact (H315/H319 hazards) .

- Waste management : Halogenated byproducts require neutralization before disposal .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Answer :

- Steric effects : The 1,3-diiodo substitution creates steric hindrance, slowing transmetalation in Suzuki-Miyaura couplings. Bulky ligands (e.g., XPhos) improve efficiency .

- Electronic effects : Electron-withdrawing halogens activate the ring for electrophilic substitution but deactivate it for nucleophilic attacks. Adjusting catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) balances reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.